1-Butyl-2-phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
62607-99-2 |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-butyl-2-phenyl-2,3,5,6,7,8-hexahydroquinazolin-4-one |
InChI |
InChI=1S/C18H24N2O/c1-2-3-13-20-16-12-8-7-11-15(16)18(21)19-17(20)14-9-5-4-6-10-14/h4-6,9-10,17H,2-3,7-8,11-13H2,1H3,(H,19,21) |
InChI Key |
UJHRHHVAZMFNFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(NC(=O)C2=C1CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
1-Butyl-2-phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound with potential biological activities. This compound has garnered attention for its pharmacological properties, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 284.40 g/mol . The structure features a hexahydroquinazolinone core substituted with a butyl and a phenyl group.
Antibacterial Activity
Research indicates that compounds within the hexahydroquinazolinone class exhibit significant antibacterial properties. A study conducted on various nitrogen-based heterocyclic compounds demonstrated that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Hexahydroquinazolinones
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
| Reference Compound (e.g., Penicillin) | S. aureus | 16 µg/mL |
| Reference Compound (e.g., Streptomycin) | E. coli | 32 µg/mL |
The presence of electron-donating groups in the structure was linked to enhanced antibacterial activity .
Anticancer Activity
In addition to its antibacterial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
Case Study:
A study exploring the cytotoxic effects of various quinazolinone derivatives on human cancer cell lines revealed that some derivatives exhibited IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines . The specific mechanisms by which these compounds exert their anticancer effects are still under investigation but may involve the inhibition of specific kinases or transcription factors involved in tumor growth.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Some studies suggest that this compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Arrest: It has been proposed that the compound could interfere with cell cycle progression in cancer cells.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in bacterial and cancer cells leading to cell death.
Scientific Research Applications
Neuroprotective Effects
Research indicates that 1-butyl-2-phenyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) activity suggests it could help increase acetylcholine levels in the brain, which is crucial for cognitive function. In vitro studies have shown promising results in reducing AChE activity, which could lead to improved memory and cognitive performance in affected individuals .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it acts as a tankyrase inhibitor, which may suppress cancer metastasis. Tankyrase inhibitors are of particular interest in cancer therapy due to their role in regulating cellular processes related to tumor growth and spread . Furthermore, the compound's structural characteristics allow it to bind effectively to cancer-related targets, enhancing its therapeutic potential.
Biological Evaluation
Case Studies:
Several studies have evaluated the biological activity of this compound:
- Neuroprotective Study : A study assessed the effects of this compound on AChE inhibition. Results demonstrated significant inhibition compared to control substances, indicating its potential as a therapeutic agent for Alzheimer's disease .
- Anticancer Evaluation : Another study focused on the compound's ability to inhibit tankyrase activity in cancer cell lines. The findings suggested that treatment with this compound led to reduced cell proliferation and migration in metastatic cancer models .
Summary of Findings
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Neuroprotection | AChE Inhibition | Significant reduction in AChE activity observed |
| Anticancer | Tankyrase Inhibition | Reduced cell proliferation and migration noted |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
